4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid
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Overview
Description
4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It contains both indole and quinazoline moieties, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-aminobenzamide under acidic conditions to form the quinazoline ring. This intermediate is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified biological activities .
Scientific Research Applications
4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinazoline derivatives: Known for their anticancer properties.
Benzoic acid derivatives: Widely used in food preservation and pharmaceuticals
Properties
Molecular Formula |
C24H15N3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[4-oxo-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H15N3O4/c28-22-18(16-5-1-3-7-19(16)26-22)13-21-25-20-8-4-2-6-17(20)23(29)27(21)15-11-9-14(10-12-15)24(30)31/h1-13H,(H,26,28)(H,30,31) |
InChI Key |
HGYVSQURJMISMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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